4-(4-Dimethylaminophenyl)sulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Dimethylaminophenyl)sulfonylaniline is an organic compound that features both a dimethylamino group and a sulfonyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dimethylaminophenyl)sulfonylaniline typically involves the sulfonylation of aniline derivatives. One common method includes the reaction of N,N-dimethylaniline with sulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Dimethylaminophenyl)sulfonylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(4-Dimethylaminophenyl)sulfonylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(4-Dimethylaminophenyl)sulfonylaniline involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfonyl group can participate in nucleophilic substitution reactions, while the dimethylamino group can donate electron density to stabilize reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine: Similar in structure but contains a pyridine ring instead of an aniline ring.
N,N-Dimethyl-p-toluidine: Contains a methyl group on the aniline ring instead of a sulfonyl group.
Uniqueness
4-(4-Dimethylaminophenyl)sulfonylaniline is unique due to the presence of both a dimethylamino group and a sulfonyl group on the aniline ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
86552-09-2 |
---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C14H16N2O2S/c1-16(2)12-5-9-14(10-6-12)19(17,18)13-7-3-11(15)4-8-13/h3-10H,15H2,1-2H3 |
InChI Key |
BAFBTALEMBECSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.